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molecular formula C7H11N3O2S B2832970 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide CAS No. 1251929-90-4

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

Cat. No. B2832970
M. Wt: 201.24
InChI Key: JWNBIPXBENICMO-UHFFFAOYSA-N
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Patent
US09334265B2

Procedure details

A solution of Intermediate 106 (4.14 g, 19.23 mmol) in EtOH (60 mL) was treated with hydrazine monohydrate (FLUKA, 9.35 mL, 192 mmol). Mixture was heated at reflux for 3 h. Reaction mixture was concentrated. Residue was triturated with a mixture of DCM/Hexane and finally ether, and was filtered. Crude was purified by silica gel chromatography using a linear gradient of DCM/MeOH (0-5%) as eluents to obtain the title compound (3 g, 14.91 mmol, 78% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm: 9.05 (br s, 1H), 7.16 (s, 1H), 6.59 (s, 1H), 4.23-4.25 (m, 2H), 2.32 (s, 3H), 1.67 (s, 3H). [ES+MS] m/z 202 (MH+).
Name
Intermediate 106
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
9.35 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1)([CH3:8])[C:3](OCC)=[O:4].O.[NH2:16][NH2:17]>CCO>[OH:1][C:2]([C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1)([CH3:8])[C:3]([NH:16][NH2:17])=[O:4] |f:1.2|

Inputs

Step One
Name
Intermediate 106
Quantity
4.14 g
Type
reactant
Smiles
OC(C(=O)OCC)(C)C=1SC=C(N1)C
Name
Quantity
9.35 mL
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
Residue was triturated with a mixture of DCM/Hexane and finally ether
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Crude was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NN)(C)C=1SC=C(N1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.91 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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